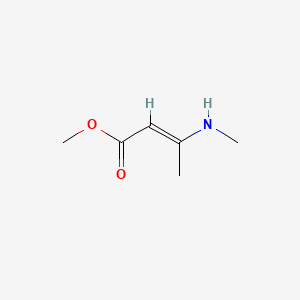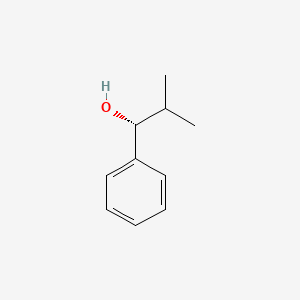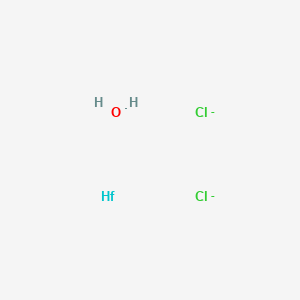
Methyl 3-(methylamino)but-2-enoate
概要
説明
“Methyl 3-(methylamino)but-2-enoate” is a chemical compound with the CAS Number: 13412-12-9 . It has a molecular weight of 129.16 and its IUPAC name is methyl (2E)-3-(methylamino)-2-butenoate . The compound is almost planar and an intramolecular N-H⋯O hydrogen bond generates an S(6) ring .
Molecular Structure Analysis
“Methyl 3-(methylamino)but-2-enoate” contains a total of 19 bonds; 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 secondary amine (aliphatic) . The compound is almost planar and an intramolecular N-H⋯O hydrogen bond generates an S(6) ring .Physical And Chemical Properties Analysis
“Methyl 3-(methylamino)but-2-enoate” has a molecular weight of 129.16 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
Synthesis of Cardiovascular Drugs
Methyl 3-methylaminocrotonate: is utilized as an intermediate in the synthesis of cardiovascular drugs . A notable application is in the creation of an analogue to amlodipine , which is a medication used to treat high blood pressure and coronary artery disease. This compound is modified to bear a short amino polyethylene glycol chain, enhancing its solubility and potentially its bioavailability.
Safety and Hazards
“Methyl 3-(methylamino)but-2-enoate” is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用機序
Mode of Action
It has been used as an intermediate in the synthesis of analogues to other compounds, suggesting that it may interact with its targets in a similar manner .
Biochemical Pathways
It has been used in the synthesis of 4-aryl-1,4-dihydropyridines, which are known to have potential calcium channel blocking activity
Result of Action
As it has been used in the synthesis of compounds with potential calcium channel blocking activity
特性
IUPAC Name |
methyl (E)-3-(methylamino)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(7-2)4-6(8)9-3/h4,7H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKYFFYZPIPLDN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-(methylamino)but-2-enoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)






